(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 1433638-95-9
Cat. No.: VC11711009
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate - 1433638-95-9](/images/structure/VC11711009.png)
Specification
CAS No. | 1433638-95-9 |
---|---|
Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 |
Standard InChI Key | WDLJVXLPYIOWOZ-HRDYMLBCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N |
SMILES | CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Introduction
Chemical Structure and Stereochemical Significance
The compound belongs to the azabicyclo[2.2.1]heptane family, characterized by a fused bicyclic system containing one nitrogen atom. The tert-butyl carbamate group at position 2 and the primary amine at position 6 create a chiral environment with absolute configurations specified as 1R,4R,6S . The SMILES notation (CC(C)(C)OC(=O)N1C[C@@H]2CC@H[C@H]1C2) confirms the spatial arrangement, where the bicyclic framework imposes conformational restraint, a desirable trait for modulating biological target interactions.
Table 1: Key Structural and Identifier Data
Property | Value | Source |
---|---|---|
CAS Number | 1433638-95-9 | |
Molecular Formula | C₁₁H₂₀N₂O₂ | |
Molecular Weight | 212.29 g/mol | |
IUPAC Name | tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Purity | 97% |
Synthesis and Manufacturing Pathways
Synthesis typically involves asymmetric strategies to establish the stereocenters. A common precursor is tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-01-7), where the hydroxyl group undergoes amination via Mitsunobu reaction or catalytic hydrogenation with ammonia . The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting agent, removable under acidic conditions to expose the secondary amine.
Racemic variants, such as the hydrochloride salt (CAS 2567489-78-3), are resolved using chiral chromatography or enzymatic methods to isolate the desired (1R,4R,6S)-enantiomer. Industrial-scale production by suppliers like AChemBlock and PharmaBlock Sciences emphasizes high stereochemical fidelity, with yields optimized through kinetic resolution .
Physicochemical and Stability Profiles
The compound exhibits a melting point range of 98–102°C (predicted) and moderate solubility in polar aprotic solvents like dimethylformamide. Its logP value of 1.2 suggests balanced lipophilicity, favoring membrane permeability in drug candidates . Stability studies indicate decomposition under strong acids or bases, necessitating storage at room temperature in inert atmospheres .
Table 2: Stability and Handling Guidelines
Parameter | Recommendation | Source |
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Storage Temperature | 15–25°C | |
Light Sensitivity | Protect from light | |
Moisture Sensitivity | Store under nitrogen |
Applications in Drug Discovery
The rigid bicyclic core mimics peptide turn structures, making it valuable for designing protease inhibitors and G protein-coupled receptor (GPCR) modulators. For example, similar scaffolds have been incorporated into:
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Neurological Agents: As α2δ ligands for neuropathic pain management.
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Antivirals: Targeting viral proteases in hepatitis C and HIV.
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Antibacterials: Disrupting bacterial cell wall synthesis enzymes.
The primary amine enables further functionalization via acylations or Suzuki couplings, while the Boc group permits selective deprotection for late-stage diversification .
Future Directions and Research Opportunities
Recent patents highlight its utility in covalent inhibitor design, where the amine forms reversible bonds with catalytic cysteine residues. Additionally, incorporation into peptide-drug conjugates could enhance tumor targeting in oncology. Advances in continuous-flow synthesis may reduce production costs by 40–60%, addressing current scalability challenges.
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